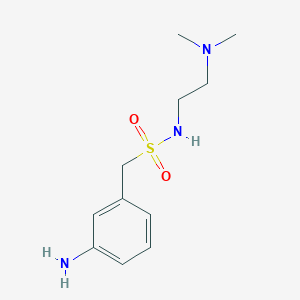
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide
描述
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. ADMA is a sulfonamide derivative that has been synthesized through a number of different methods and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide is not fully understood. However, studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can inhibit the activity of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which is involved in the metabolism of nitric oxide (NO). This inhibition of DDAH results in an increase in the levels of asymmetric dimethylarginine (1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide) and a decrease in the levels of NO. This imbalance in 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide and NO levels has been implicated in a number of different physiological and pathological processes.
Biochemical and Physiological Effects
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can induce apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and inhibit the activity of DDAH, resulting in an imbalance in 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide and NO levels. 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has also been shown to have anti-inflammatory effects and to regulate blood pressure.
实验室实验的优点和局限性
One advantage of using 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of DDAH inhibition and the imbalance in 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide and NO levels. However, one limitation of using 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide in lab experiments is that it can be difficult to obtain in large quantities and can be expensive.
未来方向
There are a number of different future directions for research on 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide. Another area of research could focus on the development of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide analogs with improved potency and selectivity for DDAH inhibition. Additionally, further studies could be conducted to explore the potential use of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide in the treatment of other diseases, such as cardiovascular disease and diabetes.
科学研究应用
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has been studied for its potential use in a number of different scientific research applications. One area of research has focused on the use of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide as a potential anti-cancer agent. Studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
属性
IUPAC Name |
1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-14(2)7-6-13-17(15,16)9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXVTCZQUZJNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



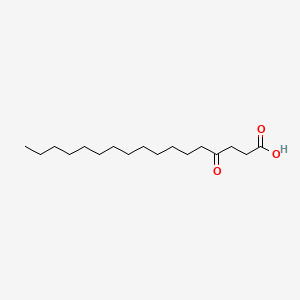
![3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine](/img/structure/B3211847.png)




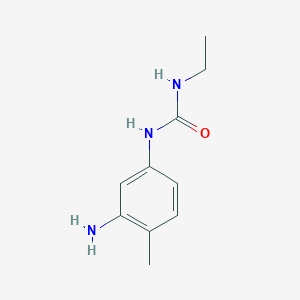


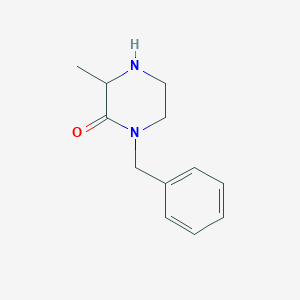

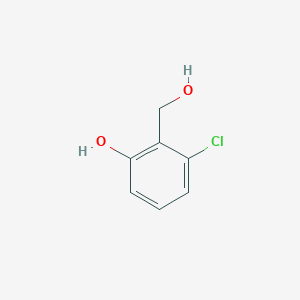
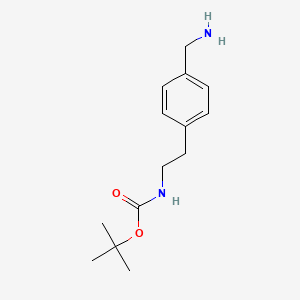
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B3211921.png)